2-(Oxetan-3-ylamino)acetonitrile
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Overview
Description
2-(Oxetan-3-ylamino)acetonitrile is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. The compound features an oxetane ring, which is a four-membered cyclic ether, and an amino group attached to an acetonitrile moiety. The unique structure of this compound makes it a valuable compound in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-ylamino)acetonitrile typically involves the formation of the oxetane ring followed by the introduction of the amino and nitrile groups. One common method is the cyclization of appropriate precursors through intramolecular cyclization reactions. For example, the oxetane ring can be synthesized via the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-3-ylamino)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted oxetanes, primary amines, and various functionalized derivatives of this compound .
Scientific Research Applications
2-(Oxetan-3-ylamino)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: It is explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Oxetan-3-ylamino)acetonitrile involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-3-ylamino)acetonitrile: Contains an azetidine ring instead of an oxetane ring.
2-(Pyrrolidin-3-ylamino)acetonitrile: Features a pyrrolidine ring.
2-(Tetrahydrofuran-3-ylamino)acetonitrile: Includes a tetrahydrofuran ring.
Uniqueness
2-(Oxetan-3-ylamino)acetonitrile is unique due to the presence of the oxetane ring, which imparts distinct physicochemical properties and reactivity. The oxetane ring’s strain and ability to undergo ring-opening reactions make it a valuable scaffold in medicinal chemistry and synthetic organic chemistry .
Properties
IUPAC Name |
2-(oxetan-3-ylamino)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c6-1-2-7-5-3-8-4-5/h5,7H,2-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZFCPARDHEZGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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